2-Chlor-5-cyanopyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-5-cyanopyridine and its derivatives involves several chemical reactions. For example, Bomika et al. (1976) studied the nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which involve replacing the chlorine atom with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines (Bomika et al., 1976).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-cyanopyridine-related compounds has been a subject of interest. For instance, the study by Giantsidis et al. (2002) on bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride provides insights into the molecular structure of such compounds (Giantsidis et al., 2002).

Chemical Reactions and Properties

2-Chloro-5-cyanopyridine undergoes various chemical reactions, leading to different compounds with unique properties. For example, Elman (1985) explored the reactions between 2-chloro-6-cyanopyridine and aliphatic alcohols, which depend on reaction conditions (Elman, 1985).

Physical Properties Analysis

The physical properties of 2-Chloro-5-cyanopyridine and its derivatives are also noteworthy. Although specific studies on its physical properties were not found in the current research, they are generally characterized by their solubility, melting points, and molecular weight, which are important in determining their application in various fields.

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-cyanopyridine include its reactivity with other chemicals, stability under different conditions, and its functional groups. Studies like those by Shidlovskii et al. (2004) investigate the heterocyclization of related compounds, shedding light on their chemical behavior (Shidlovskii et al., 2004).

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Alzheimer-Forschung

2-Chlor-5-cyanopyridin: wurde bei der Synthese von heteroleptischen Cu(II)-Carboxylaten eingesetzt, die vielversprechend für die Behandlung der Alzheimer-Krankheit sind. Diese Verbindungen weisen eine hohe Hemmung der Enzyme Acetylcholinesterase und Butyrylcholinesterase auf, was auf mögliche therapeutische Anwendungen hindeutet .

Landwirtschaft: Pestizidsynthese

Im landwirtschaftlichen Bereich dient This compound als Vorläufer bei der Synthese von Verbindungen mit pestiziden Eigenschaften. Es ist an der Herstellung von Trifluormethylpyridin-Derivaten beteiligt, die wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen sind .

Materialwissenschaften: Elektronische Materialien

Diese Verbindung ist in der Materialwissenschaft von Bedeutung, insbesondere bei der Entwicklung elektronischer Materialien. Ihre Derivate werden zur Herstellung von leitfähigen Polymeren und anderen Materialien verwendet, die Anwendungen in der Elektronik finden .

Chemische Synthese: Organisches Zwischenprodukt

This compound: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird zur Herstellung verschiedener Pyridinderivate verwendet, die wichtige Bausteine bei der Synthese komplexerer organischer Moleküle sind .

Umweltwissenschaften: Ökotoxikologische Studien

Obwohl This compound nicht direkt in den Umweltwissenschaften eingesetzt wird, wird es ökotoxikologischen Studien unterzogen, um seine Auswirkungen auf die Umwelt zu verstehen und sichere Handhabungs- und Entsorgungspraktiken zu gewährleisten .

Biochemische Forschung: Biologisches Material

In der biochemischen Forschung wird This compound als biochemisches Reagenz eingesetzt. Es wird als biologisches Material oder organische Verbindung in lebenswissenschaftlichen Forschungsarbeiten verwendet und trägt zum Verständnis biochemischer Prozesse bei .

Wirkmechanismus

Target of Action

2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.

Mode of Action

As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.

Biochemical Pathways

As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .

Result of Action

As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .

Eigenschaften

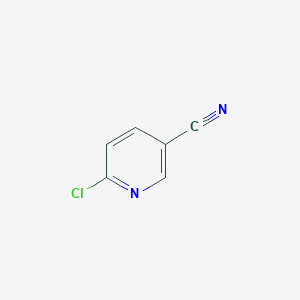

IUPAC Name |

6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIQLMBUPMABDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408888 | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33252-28-7 | |

| Record name | 6-Chloronicotinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?

A: 2-Chloro-5-cyanopyridine serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]

Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?

A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating 2-chloro-5-cyanopyridine in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.

Q3: Can you provide an example of how 2-chloro-5-cyanopyridine is used to develop compounds with potential biological activity?

A: One study [] explored the fungicidal activity of derivatives derived from 2-chloro-5-cyanopyridine. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using 2-chloro-5-cyanopyridine as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using 2-chloro-5-cyanopyridine as a scaffold for developing novel antifungal agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)